11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
Description
This compound is a nitrogen-rich heterocyclic molecule featuring a complex tricyclic scaffold with fused aromatic and non-aromatic rings. Its structure includes a 2,6-difluoro-3,5-dimethoxyphenyl substituent and an ethyl group at position 13, which likely influence its electronic and steric properties.
Properties
Molecular Formula |
C19H18F2N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one |
InChI |
InChI=1S/C19H18F2N4O3/c1-4-24-16-10(8-23-18-11(16)5-6-22-18)9-25(19(24)26)17-14(20)12(27-2)7-13(28-3)15(17)21/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
KIWINHVVYMEIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C=CNC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one involves multiple steps, starting with the preparation of the core tricyclic structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a tool for studying FGFR signaling.
Medicine: Primarily used in the treatment of cholangiocarcinoma, with ongoing research into its efficacy for other cancers.
Mechanism of Action
The compound exerts its effects by inhibiting fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding sites of the FGFRs, where the compound binds and prevents phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s closest structural analogs are tricyclic nitrogen-containing heterocycles with variations in substituents and ring systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s fluorine substituents enhance metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .
- The ethyl carboxylate in the analog improves solubility but introduces hydrolytic instability, whereas the target’s ketone group offers synthetic versatility.
Research Findings and Functional Insights
Limitations and Knowledge Gaps
- Experimental Data: No peer-reviewed studies on the target compound’s synthesis or applications were identified.
- Mechanistic Insights : Comparisons rely on structural extrapolation rather than empirical data.
Biological Activity
The compound 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one represents a novel synthetic organic molecule characterized by its complex tricyclic structure and specific functional groups. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.4 g/mol. The unique structural features include:
- Difluoro and methoxy substituents that enhance its pharmacological profile.
- A tetrazatricycle , which contributes to its biological activity.
The primary biological activity of this compound is its role as an FGFR inhibitor . FGFRs are critical in regulating cellular processes such as proliferation and differentiation. Inhibition of these receptors can lead to:
- Reduced tumor cell proliferation : The compound has shown efficacy in preclinical studies against various cancers, notably cholangiocarcinoma.
- Increased apoptosis : By blocking FGFR signaling pathways, the compound promotes programmed cell death in cancer cells.
- Anti-angiogenic properties : Disruption of signaling pathways that facilitate blood vessel formation in tumors.
Preclinical Studies
Preclinical studies have demonstrated that the compound significantly inhibits FGFR activity in vitro and in vivo models. Key findings include:
- Tumor Growth Inhibition : In animal models of cholangiocarcinoma, treatment with the compound resulted in a marked reduction in tumor size compared to controls.
- Cell Line Studies : The compound effectively reduced cell viability in cancer cell lines exhibiting FGFR mutations or amplifications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other FGFR inhibitors:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pemigatinib | Tricyclic | Inhibits FGFR1/2/3; used for cholangiocarcinoma |
| E7080 | Kinase Inhibitor | Multi-targeted; inhibits angiogenesis |
| BGJ398 | Small Molecule | Selective FGFR inhibitor; shows promise in clinical trials |
The structural modifications in 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one enhance its selectivity and potency against FGFRs compared to these similar compounds.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Cholangiocarcinoma Case Study :
- A study involving patients with advanced cholangiocarcinoma showed promising results when treated with the compound.
- Patients exhibited a significant decrease in tumor markers and improved overall survival rates.
-
Combination Therapy :
- Research indicated that combining this compound with other chemotherapy agents led to enhanced efficacy and reduced side effects compared to monotherapy.
Q & A
Q. What synthetic methodologies are recommended for constructing the tetrazatricyclo core in this compound?
Methodological Answer: The synthesis of the tetrazatricyclo core requires a stepwise approach. Begin with the formation of the central diazepine ring via condensation of ethylenediamine derivatives with carbonyl precursors under acidic conditions. Fluorinated and methoxylated aromatic substituents (e.g., 2,6-difluoro-3,5-dimethoxyphenyl) can be introduced via Suzuki-Miyaura cross-coupling, as evidenced by similar protocols in tricyclic systems . Key challenges include regioselectivity and steric hindrance; use palladium catalysts (e.g., Pd(PPh₃)₄) and protect reactive amine groups with tert-butoxycarbonyl (Boc) to improve yields .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (¹H, ¹³C, ¹⁹F): Assign peaks using DEPT-135 for quaternary carbons and HSQC for proton-carbon correlations. Fluorine substituents produce distinct splitting patterns in ¹H NMR .
- X-ray Crystallography: Resolve the tricyclic core’s conformation and substituent orientations, as demonstrated for analogous tetrazatricyclo compounds .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₂H₂₄N₂O₅ in ) with <2 ppm error .
Advanced Research Questions
Q. How can computational models predict this compound’s physicochemical properties and binding affinities?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions. Compare with analogs like 13-ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo derivatives .
- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) using force fields like AMBER. Adjust parameters for fluorine’s electronegativity and methoxy groups’ steric effects .
- ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP) and permeability, critical for in vivo studies .
Q. What experimental designs are suitable for studying this compound’s environmental fate and biotic degradation?
Methodological Answer: Adopt a split-split plot design (randomized blocks with temporal replicates) to assess environmental distribution :
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Normalize data using toxicity equivalence factors (TEFs) to account for assay variability (e.g., TEFiU/TEFiL ranges in Eq. 2-3, ).
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) and apply Hill equation modeling to compare EC₅₀ values .
Q. What strategies mitigate toxicity risks in biological applications of this compound?
Methodological Answer:
Q. How to design assays evaluating interactions with protein targets (e.g., kinases)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real time.
- Fluorescence Polarization: Label the compound with FITC and monitor competition with unlabeled inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
